![molecular formula C4H6FIO B1378877 3-Fluoro-3-(iodomethyl)oxetane CAS No. 1363381-23-0](/img/structure/B1378877.png)
3-Fluoro-3-(iodomethyl)oxetane
Overview
Description
3-Fluoro-3-(iodomethyl)oxetane is a chemical compound with the IUPAC name 3-fluoro-3-(iodomethyl)oxetane . It has a molecular weight of 215.99 . It is in liquid form .
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-Fluoro-3-(iodomethyl)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The InChI code for 3-Fluoro-3-(iodomethyl)oxetane is 1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Oxetanes, including 3-Fluoro-3-(iodomethyl)oxetane, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
3-Fluoro-3-(iodomethyl)oxetane is a liquid . The compound has a molecular weight of 215.99 .Scientific Research Applications
Chemical Properties and Storage
“3-Fluoro-3-(iodomethyl)oxetane” has a CAS Number of 1363381-23-0 and a molecular weight of 215.99 . It is shipped at room temperature and is in a liquid physical form .
Safety Information
The compound has several hazard statements including H302, H315, H319, H335, and precautionary statements P261, P280, P305, P338, P351 . This information is crucial for handling and working with the compound in a laboratory setting .
Bioisosteric Replacement in Medicinal Chemistry
Oxetanes, such as “3-Fluoro-3-(iodomethyl)oxetane”, have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .
Potential Use in Drug Discovery
Safety and Hazards
Future Directions
Oxetanes, including 3-Fluoro-3-(iodomethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
properties
IUPAC Name |
3-fluoro-3-(iodomethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKLPBHBABDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(iodomethyl)oxetane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.